Floxuridine-13C,15N2 has the molecular formula C8(13C)H11F(15N)2O5 and a molecular weight of 249.17 g/mol. It appears as a white solid and is typically stored at temperatures between 2-8°C to maintain stability . The incorporation of stable isotopes allows for enhanced tracking of metabolic pathways and pharmacokinetics in biological systems.
Floxuridine exhibits biological activity primarily through its metabolism into 5-fluorouracil, which is known for its cytotoxic effects against rapidly dividing cancer cells. The mechanism of action involves the incorporation of 5-fluorouracil into RNA and DNA, leading to disruption of nucleic acid synthesis and function. This activity makes floxuridine-13C,15N2 valuable for studying drug metabolism and efficacy in cancer therapies .
The synthesis of floxuridine-13C,15N2 typically involves the introduction of stable isotopes during the chemical synthesis process of floxuridine. Various methods may include:
Floxuridine-13C,15N2 is utilized in several applications:
Studies involving floxuridine-13C,15N2 focus on its interactions with various enzymes and cellular targets. These interactions can be analyzed using techniques such as:
Floxuridine-13C,15N2 shares similarities with several other fluorinated pyrimidines used in cancer treatment. Here are some comparable compounds:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Floxuridine | C9H11FN2O5 | Parent compound; converted to 5-fluorouracil |
5-Fluorouracil | C4H3FN2O2 | Active form; inhibits DNA synthesis |
Capecitabine | C15H22FN3O6 | Prodrug converted to 5-fluorouracil; oral administration |
Gemcitabine | C9H11F2N3O4 | Another nucleoside analog; used for various cancers |
Floxuridine-13C,15N2's uniqueness lies in its stable isotopic labeling, which facilitates detailed studies on drug metabolism without altering biological activity. This feature allows researchers to gain insights into pharmacokinetics and drug interactions that are not possible with non-labeled compounds.
Stable isotopes such as 13C and 15N serve as indispensable tools in pharmacological research by providing non-radioactive tracers for studying drug metabolism and biomolecular interactions. In the context of nucleoside analogs like floxuridine, isotopic labeling enables researchers to distinguish endogenous nucleotides from administered drugs within complex biological matrices. For example, Floxuridine-13C,15N2’s labeled atoms permit unambiguous identification of its incorporation into DNA during replication, a process critical to its antimetabolite activity.
Mass spectrometry assays leveraging 13C/15N labels have been instrumental in quantifying the kinetics of floxuridine’s conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TYMS). By replacing natural carbon and nitrogen atoms with their heavy isotopes, researchers can track FdUMP’s binding to TYMS and measure the resultant depletion of deoxythymidine triphosphate (dTTP), a nucleotide essential for DNA synthesis. This approach avoids the spectral overlap challenges encountered with unlabeled compounds, thereby enhancing assay sensitivity and specificity.
Table 1: Applications of Stable Isotope Labeling in Nucleoside Analog Studies
Technique | Application | Example with Floxuridine-13C,15N2 |
---|---|---|
Mass Spectrometry (MS) | Quantification of drug metabolites in biological samples | Detection of FdUMP-TYMS complexes in liver tissue |
NMR Spectroscopy | Structural analysis of drug-enzyme interactions | Mapping 15N chemical shifts in TYMS-bound FdUMP |
Isotopic Dilution Assays | Measurement of nucleotide pool dynamics | Tracking dTTP depletion in cancer cell lines |
The dual labeling of floxuridine with 13C and 15N also facilitates multi-modal analytical workflows. For instance, 15N-enriched sites provide distinct NMR signals for probing hydrogen-bonding networks in enzyme active sites, while 13C labels enable precise quantification of drug-DNA adducts via high-resolution MS. These capabilities are particularly valuable in antimetabolite research, where understanding the structural and kinetic determinants of drug efficacy is paramount.
The use of stable isotopes in antimetabolite research originated in the mid-20th century with radiolabeled compounds like 3H- and 14C-thymidine. While these early tracers provided foundational insights into DNA synthesis, their radioactive nature imposed limitations on experimental safety and duration. The advent of 13C/15N labeling in the 1980s marked a paradigm shift, as these non-radioactive isotopes offered comparable analytical utility without radiological hazards.
Floxuridine-13C,15N2 emerged as a product of advancements in enzymatic and chemical synthesis techniques. Early methods for producing isotopically labeled nucleosides relied on inefficient chemical phosphorylation reactions, which often resulted in low yields and isotopic scrambling. The development of enzymatic synthesis protocols using polymerases and kinases enabled site-specific incorporation of 13C and 15N into floxuridine, preserving isotopic integrity while achieving high purity. For example, Escherichia coli-based expression systems optimized for 13C/15N incorporation have been adapted to produce labeled nucleoside triphosphates, which are then enzymatically converted to floxuridine derivatives.
Table 2: Milestones in Isotopic Labeling of Nucleoside Analogs
Decade | Development | Impact on Floxuridine Research |
---|---|---|
1960s | Radiolabeling (3H, 14C) | Enabled initial tracking of DNA incorporation |
1980s | Commercial availability of 13C/15N reagents | Facilitated synthesis of non-radioactive tracers |
2000s | Enzymatic synthesis protocols | Improved yield and specificity of labeled analogs |
2020s | Hybrid MS/NMR platforms | Multi-dimensional analysis of drug metabolism |
The refinement of NMR pulse sequences in the 21st century further amplified the utility of 13C/15N-labeled compounds. Techniques such as heteronuclear single quantum coherence (HSQC) spectroscopy exploit 15N’s nuclear spin properties to resolve floxuridine’s interactions with DNA polymerases and repair enzymes. Concurrently, advances in tandem MS have enabled the detection of 13C-labeled DNA adducts at sub-femtomolar concentrations, providing insights into floxuridine’s genotoxic mechanisms.
Modern applications of Floxuridine-13C,15N2 extend beyond basic research. Pharmaceutical developers employ this compound in isotope-guided drug design (IGDD) workflows to optimize the pharmacokinetic profiles of next-generation antimetabolites. By correlating 13C/15N tracer data with computational models, researchers can predict drug efficacy and resistance mechanisms in silico before advancing candidates to preclinical trials.
The development of prodrug strategies for Floxuridine-13C,15N2 follows established principles aimed at improving cellular uptake while maintaining the compound's analytical utility. Amino acid ester prodrugs represent the most extensively studied approach for enhancing floxuridine cellular penetration [3] [4].
Research has demonstrated that amino acid ester prodrugs of floxuridine exhibit significantly enhanced cellular uptake compared to the parent compound [4] [5]. The synthesis involves conjugation of amino acids to the 3' or 5' hydroxyl groups of the floxuridine molecule through ester linkages [4]. Studies have shown that isoleucyl prodrugs exhibit the highest chemical and enzymatic stability among various amino acid derivatives [4] [5].
Prodrug Type | PEPT1 Uptake Enhancement | Caco-2 Permeability Improvement | Half-life in Buffer (min) |
---|---|---|---|
5'-L-Isoleucyl-floxuridine | 8-fold | 8-11 fold | 1194.5 ± 660.6 |
5'-L-Valyl-floxuridine | 19-fold | 8-11 fold | 304.0 ± 33.3 |
3'-Monoester derivatives | Variable | 3-fold | 85.5-187.0 |
The mechanism of enhanced uptake involves targeting the oligopeptide transporter system, particularly the peptide transporter 1, which facilitates the cellular internalization of amino acid-conjugated prodrugs [4] [5]. The stereochemistry of the amino acid promoiety significantly influences the rate of enzymatic activation, with L-amino acid ester prodrugs hydrolyzing 10 to 75 times faster than their D-amino acid counterparts in cellular homogenates [6].
Advanced prodrug design has extended to dipeptide modifications, which offer additional advantages in terms of stability and targeting specificity [7] [8]. Dipeptide monoester prodrugs containing aromatic amino acid residues demonstrate enhanced metabolic stability compared to simple amino acid esters [7].
The hydrolytic stability of dipeptide prodrugs varies significantly based on amino acid composition. Glycyl-containing dipeptide prodrugs exhibit reduced stability in physiological buffers, with half-lives typically less than 100 minutes [7] [8]. Conversely, prodrugs incorporating aromatic amino acids such as phenylalanine and tyrosine demonstrate superior stability profiles [7].
Dipeptide Prodrug | Buffer Stability (t1/2, min) | Enzymatic Activation Rate | Cellular Uptake Enhancement |
---|---|---|---|
5'-L-Valyl-L-Phenylalanyl-floxuridine | 104.7 ± 7.0 | Moderate | Significant |
5'-L-Phenylalanyl-L-Tyrosyl-floxuridine | 233.9 ± 6.6 | Slow | High |
5'-L-Leucyl-L-Glycyl-floxuridine | 23.2 ± 4.1 | Rapid | Moderate |
Bioconjugation of Floxuridine-13C,15N2 with bile acid derivatives represents an innovative approach for liver-targeted drug delivery [9]. This strategy exploits the natural hepatic uptake mechanisms for bile acids, particularly the sodium/taurocholate cotransporting polypeptide transporter system [9].
The synthesis of bile acid-floxuridine conjugates involves the use of chenodeoxycholic acid as the targeting moiety [9]. Two isomeric prodrugs have been successfully synthesized: floxuridine 3'-glutamic acid-chenodeoxycholic acid and floxuridine 5'-glutamic acid-chenodeoxycholic acid [9]. These conjugates employ glutamic acid as a biodegradable linker between the drug and the bile acid component [9].
The synthesis procedure involves multiple steps: benzyl-protected glutamic acid undergoes N-tert-butyloxycarbonyl protection, followed by esterification with floxuridine to yield positional isomers [9]. Subsequent deprotection and reaction with activated chenodeoxycholic acid esters, followed by hydrogenation to remove benzyl protecting groups, yields the final conjugates [9].
Conjugate Type | Inhibition Constant (Ki, μM) | Michaelis Constant (Km, μM) | Passive Permeability (×10⁻⁷ cm/s) |
---|---|---|---|
Floxuridine 3'-glutamic acid-CDCA | 6.86 ± 1.37 | 10.7 ± 2.1 | 0.663 ± 0.121 |
Floxuridine 5'-glutamic acid-CDCA | 0.397 ± 0.038 | 40.4 ± 15.2 | 1.72 ± 0.18 |
Parent Floxuridine | Not applicable | Not applicable | 7.54 ± 0.45 |
The bile acid conjugates demonstrate favorable stability profiles in plasma while showing rapid activation in hepatic tissue [9]. Both conjugates remain stable in rat plasma for at least 3 hours, but undergo rapid hydrolysis in rat liver S9 fraction, suggesting selective hepatic activation [9]. This differential stability profile indicates that glutamic acid serves as an effective biodegradable linker for bile acid-drug conjugates [9].
Research has explored various bioconjugation strategies beyond bile acids, including oligonucleotide conjugates with cellular uptake enhancers [10] [11]. These approaches incorporate molecules such as cholesterol, palmitic acid, polyethylene glycol, folic acid, and triantennary N-acetylgalactosamine as potential enhancers of cellular internalization [10] [11].
The oligonucleotide conjugation strategy involves creating short oligonucleotides composed of five floxuridine units, with various small-molecule enhancers attached to improve cellular uptake [11]. Palmitic acid and folic acid conjugates have demonstrated the highest antiproliferative activity among the tested derivatives [11].
The incorporation of carbon-13 and nitrogen-15 isotopes into floxuridine requires sophisticated synthetic methodologies that ensure precise positioning of the isotopic labels [12] [13] [14]. Position-specific isotopic labeling is crucial for analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies [1] [13].
The synthesis of Floxuridine-13C,15N2 involves the strategic incorporation of stable isotopes during the chemical synthesis process [13]. Various methodologies can be employed, including the use of isotopically labeled precursors during nucleoside assembly [13] [14].
Molecular isotopic engineering represents a directed approach to stable isotopic synthesis, where specific isotopic compositions are predetermined for analytical purposes [14]. This technique allows for the controlled incorporation of carbon-13 and nitrogen-15 isotopes while maintaining the chemical and biological properties of the parent compound [14].
Isotopic Label | Position | Analytical Advantage | Incorporation Efficiency |
---|---|---|---|
Carbon-13 | Pyrimidine ring | Mass spectrometry enhancement | >95% |
Nitrogen-15 | N1, N3 positions | NMR spectroscopy | >95% |
Combined 13C/15N | Multiple sites | Dual analytical capability | >90% |
Biosynthetic uniform carbon-13 and nitrogen-15 labeling represents an alternative methodology for isotopic incorporation [15] [16]. This approach utilizes uniformly labeled precursors such as carbon-13 glucose or nitrogen-15 ammonium salts in growth media for biological synthesis systems [15].
The biosynthetic approach offers advantages in terms of complete isotopic incorporation across the entire molecule [16]. Studies have demonstrated that biosynthetic labeling can achieve 100% labeling efficiency when appropriate precursors are utilized [16]. However, this method may not be suitable for position-specific labeling requirements [15].
Direct chemical synthesis using isotopically labeled building blocks provides the most precise control over isotope positioning [17] [18]. This methodology involves the use of labeled nucleobases, sugars, or other synthetic intermediates during the assembly of the nucleoside structure [17].
Position-selective labeling techniques have been developed that allow for the incorporation of isotopic labels at specific molecular positions [17]. These methods utilize solid-phase synthesis approaches combined with isotopically labeled reagents to achieve precise labeling patterns [17].
The incorporation efficiency of position-specific isotopic labeling typically exceeds 95 atom percent, making these compounds suitable for quantitative analytical applications [18]. The labeled compounds retain the same chemical reactivity and biological activity as their non-labeled counterparts, ensuring the validity of analytical results [13] [18].
Labeling Method | Precision | Efficiency | Cost | Application |
---|---|---|---|---|
Direct Chemical Synthesis | High | >95% | High | Research applications |
Biosynthetic Labeling | Moderate | 100% | Moderate | Bulk production |
Position-Selective | Very High | >95% | Very High | Specialized studies |